(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol

Catalog No.
S13583079
CAS No.
1199274-62-8
M.F
C28H26O3
M. Wt
410.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol

CAS Number

1199274-62-8

Product Name

(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol

IUPAC Name

[4-benzyl-3,5-bis(phenylmethoxy)phenyl]methanol

Molecular Formula

C28H26O3

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C28H26O3/c29-19-25-17-27(30-20-23-12-6-2-7-13-23)26(16-22-10-4-1-5-11-22)28(18-25)31-21-24-14-8-3-9-15-24/h1-15,17-18,29H,16,19-21H2

InChI Key

FSHJXCRSMUUHLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C(C=C2OCC3=CC=CC=C3)CO)OCC4=CC=CC=C4

(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol is an organic compound with the molecular formula C21H20O3C_{21}H_{20}O_{3}. It features a central phenyl ring substituted with two benzyloxy groups at the 3 and 5 positions, and a benzyl alcohol group at the 4 position. The structure is characterized by its unique arrangement of aromatic rings and hydroxyl functionalities, which contribute to its chemical properties and potential biological activities. The compound exhibits a complex three-dimensional conformation due to the steric effects of the bulky benzyloxy groups, leading to dihedral angles between the rings that enhance its stability and reactivity .

Typical for phenolic compounds, including:

  • Esterification: Reacting with carboxylic acids or their derivatives to form esters.
  • Reduction: The hydroxyl group can be reduced to yield corresponding alkane derivatives.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution, allowing for further functionalization at positions ortho or para to existing substituents.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes depending on reaction conditions.

These reactions can be facilitated by various reagents such as phosphorus tribromide for bromination or sulfur trioxide-pyridine complexes for sulfonation .

Preliminary studies suggest that (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol may exhibit biological activities such as:

  • Antioxidant Properties: Compounds with similar structures often show significant antioxidant activities, which may help in reducing oxidative stress in biological systems.
  • Inhibition of Cytochrome P450 Enzymes: This compound has been noted to inhibit several cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver .
  • Potential Anticancer Activity: Some derivatives of phenolic compounds have been studied for their potential anticancer properties, indicating that this compound may warrant further investigation in cancer research contexts.

The synthesis of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol typically involves several steps:

  • Formation of Benzyloxy Groups: Starting from 3,5-dihydroxybenzyl alcohol, benzyl bromide is reacted in the presence of a base such as potassium carbonate in an organic solvent like 2-butanone under reflux conditions. This step introduces the benzyloxy substituents onto the aromatic ring.
  • Benzyl Alcohol Formation: The introduction of the benzyl alcohol group at the 4 position can be achieved through selective reduction methods or direct substitution reactions.
  • Purification: The product is purified using silica gel column chromatography to isolate the desired compound from unreacted materials and by-products .

(4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in areas targeting oxidative stress-related diseases or cancer.
  • Material Science: The compound's unique properties may lend themselves to use in polymer chemistry or as a building block for more complex materials.
  • Organic Synthesis: As a versatile intermediate, it can be used in synthesizing other functionalized compounds.

Interaction studies involving (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol focus on its binding affinity and inhibitory effects on various enzymes. Research indicates that it may interact with cytochrome P450 enzymes, impacting drug metabolism. Additionally, its antioxidant properties suggest potential interactions with reactive oxygen species within biological systems .

Several compounds share structural similarities with (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(3-Benzyloxyphenyl)methanolC13H12O2C_{13}H_{12}O_{2}Contains one benzyloxy group; simpler structure
(3,5-Bis(benzyloxy)phenyl)methanolC21H20O3C_{21}H_{20}O_{3}Similar bis(benzyloxy) structure; lacks the 4-benzyl group
Benzyl 3-(3,4-bis(benzyloxy)phenyl)acrylateC24H24O5C_{24}H_{24}O_{5}Contains an acrylate moiety; more complex structure

Uniqueness

The uniqueness of (4-Benzyl-3,5-bis(benzyloxy)phenyl)methanol lies in its specific arrangement of functional groups that enhance both its chemical reactivity and biological activity. Its dual benzyloxy substitutions provide increased steric hindrance and electronic effects compared to simpler phenolic compounds, making it a subject of interest in medicinal chemistry and organic synthesis .

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

410.18819469 g/mol

Monoisotopic Mass

410.18819469 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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